molecular formula C13H11NOS B091659 Benzamidobenzenethiol CAS No. 1020-40-2

Benzamidobenzenethiol

Cat. No.: B091659
CAS No.: 1020-40-2
M. Wt: 229.3 g/mol
InChI Key: YGJHOWOEBFBOSF-UHFFFAOYSA-N
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Description

Benzamidobenzenethiol is a benzenethiol derivative featuring a benzamide (benzamido) substituent on the aromatic ring. The benzamide group (-NH-C(=O)-C₆H₅) introduces hydrogen-bonding capabilities and steric bulk, which influence reactivity and biological activity. This compound is likely synthesized via benzamidomethylation, a reaction involving (benzamidomethyl)triethylammonium chloride and thiols under alkaline conditions, yielding high-purity products (>90%) . Potential applications align with benzothiazoles and benzimidazolethiols, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

N-(2-sulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16/h1-9,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHOWOEBFBOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144521
Record name Benzamidobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020-40-2
Record name Benzamidobenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAMIDOBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40QII77X49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Comparison with Similar Compounds

2-Aminobenzenethiol

  • Structure : C₆H₅-SH with an -NH₂ group at the 2-position.
  • Key Differences : Lacks the benzamide group, making it simpler but less sterically hindered.
  • Applications : A precursor for benzothiazoles, which exhibit antitumor and antiviral properties .
  • Synthesis : Typically prepared via reduction of 2-nitrobenzenethiol or direct functionalization of benzenethiol .

Benzamidomethyl Thioethers

  • Structure : R-S-CH₂-NH-C(=O)-C₆H₅ (e.g., S-benzamidomethyl derivatives) .
  • Key Differences : Contains a methylene spacer between sulfur and the benzamide group, enhancing stability compared to direct aromatic substitution.
  • Applications : Used in organic synthesis for protecting thiol groups or as intermediates in drug discovery .
  • Synthesis Yields : >90% under mild aqueous conditions .

2-Benzimidazolethiol

  • Structure : A fused bicyclic system with a thiol group at the 2-position (C₇H₆N₂S) .
  • Key Differences : Incorporates a nitrogen-containing heterocycle (imidazole), enhancing electronic interactions and bioactivity.
  • Applications: Potent anti-diabetic agents (e.g., 5-arylideneamino derivatives) and corrosion inhibitors .
  • Thermodynamic Data : Available via NIST Standard Reference Database 69, confirming stability under standard conditions .

2-Amino-4-Chloro-Benzenethiol Hydrochloride

  • Structure : C₆H₃Cl(NH₂)-SH·HCl with a chloro substituent at the 4-position .
  • Key Differences : Chlorine atom increases electronegativity, altering reactivity and solubility.
  • Applications : Intermediate in agrochemicals and pharmaceuticals; chloride enhances bioavailability .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Synthesis Method Yield Applications Source
Benzamidobenzenethiol C₁₃H₁₁NOS -SH, -NH-C(=O)-C₆H₅ Benzamidomethylation of thiols >90% Drug intermediates, antimicrobial agents Inferred
2-Aminobenzenethiol C₆H₇NS -SH, -NH₂ Reduction of nitro derivatives 70–85% Precursor for benzothiazoles
Benzamidomethyl Thioether R-S-CH₂-NH-Benzoyl -S-CH₂-NH-C(=O)-C₆H₅ Aqueous benzamidomethylation >90% Thiol protection, organic synthesis
2-Benzimidazolethiol C₇H₆N₂S -SH, fused imidazole ring Cyclocondensation reactions 60–75% Anti-diabetic agents, corrosion inhibitors
2-Amino-4-Cl-Benzenethiol·HCl C₆H₆ClNS·HCl -SH, -NH₂, -Cl Halogenation of aminobenzenethiol N/A Agrochemical intermediates

Research Findings and Implications

  • Reactivity: this compound’s benzamide group enhances hydrogen-bonding interactions, improving binding to biological targets compared to simpler thiols like 2-aminobenzenethiol .
  • Stability : Benzamidomethyl thioethers exhibit superior stability in aqueous media due to the methylene spacer, whereas direct aromatic substitution (as in this compound) may confer rigidity .
  • Biological Activity: 2-Benzimidazolethiol derivatives demonstrate higher anti-diabetic potency than non-heterocyclic thiols, highlighting the role of fused rings in bioactivity .

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